N-{2-[(2-chlorobenzyl)oxy]ethyl}-1H-1,2,4-triazole-5-carboxamide
Overview
Description
N-{2-[(2-chlorobenzyl)oxy]ethyl}-1H-1,2,4-triazole-5-carboxamide is a useful research compound. Its molecular formula is C12H13ClN4O2 and its molecular weight is 280.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.0727034 g/mol and the complexity rating of the compound is 293. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- A study explored the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, which is structurally similar to the compound . This synthesis involved multiple steps, starting with 4-chlorobenzenamine, and focused on optimizing reaction conditions for maximum yield (Kan, 2015).
- Another research investigated the structural and spectral characterization of ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate, providing insights into the crystallization and molecular structure of similar triazole derivatives (Dong & Quan, 2000).
Potential Applications in Medicinal Chemistry
- Research on the synthesis of diverse trifluoromethyl heterocycles from a single precursor, such as Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, highlights the potential for creating a range of medicinally relevant heterocycles. This research could indirectly suggest applications for similar triazole derivatives in drug development (Honey et al., 2012).
Photoreactions and Mechanisms
- The kinetics of the photo-oxidation of oxazole and its derivatives by singlet oxygen were studied, which could be relevant to understanding the photoreactive properties of similar triazole compounds. This research helps in understanding the reaction pathways and stability of these compounds under light exposure (Zeinali et al., 2020).
Properties
IUPAC Name |
N-[2-[(2-chlorophenyl)methoxy]ethyl]-1H-1,2,4-triazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2/c13-10-4-2-1-3-9(10)7-19-6-5-14-12(18)11-15-8-16-17-11/h1-4,8H,5-7H2,(H,14,18)(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSPHBOFQOEQFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COCCNC(=O)C2=NC=NN2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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